Premarrubiin

Description

Properties

CAS No. |

24703-43-3 |

|---|---|

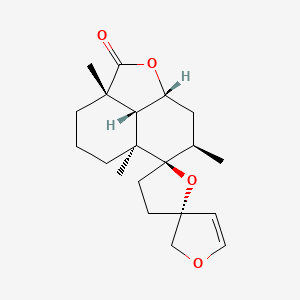

Molecular Formula |

C20H28O4 |

Molecular Weight |

332.4 g/mol |

InChI |

InChI=1S/C20H28O4/c1-13-11-14-15-17(2,16(21)23-14)5-4-6-18(15,3)20(13)8-7-19(24-20)9-10-22-12-19/h9-10,13-15H,4-8,11-12H2,1-3H3/t13-,14-,15+,17+,18+,19-,20-/m1/s1 |

InChI Key |

OQLCWZJEAYGVQE-TXWGWWACSA-N |

SMILES |

CC1CC2C3C(CCCC3(C14CCC5(O4)COC=C5)C)(C(=O)O2)C |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H]3[C@](CCC[C@@]3([C@@]14CC[C@]5(O4)COC=C5)C)(C(=O)O2)C |

Canonical SMILES |

CC1CC2C3C(CCCC3(C14CCC5(O4)COC=C5)C)(C(=O)O2)C |

Synonyms |

premarrubiin |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Biosynthesis

Premarrubiin is structurally related to marrubiin, another bioactive compound found in Marrubium vulgare. The biosynthetic pathway of this compound involves several enzymatic reactions, primarily facilitated by cytochrome P450 monooxygenases. Recent studies have identified specific enzymes, such as CYP71AU87, that play a crucial role in the hydroxylation of precursor compounds leading to the formation of this compound .

Pharmacological Applications

- Anti-Diabetic Effects :

-

Pain Management :

- A study investigated the effects of Marrubium vulgare extract containing this compound on morphine tolerance and withdrawal syndrome in rats. The results showed that the extract delayed the onset of morphine tolerance and reduced withdrawal symptoms, suggesting a synergistic effect when combined with opioids .

- Anti-Inflammatory Properties :

- Antioxidant Activity :

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Comparison with Similar Labdane Diterpenes

Premarrubiin belongs to the labdane diterpene family, which includes structurally related compounds with variations in oxygenation, epoxidation, and ring systems. Key comparisons are summarized below:

| Compound | Structural Features | Key Differences from this compound |

|---|---|---|

| This compound | 9,13-epoxy labd-14-ene, C-19/C-6b hydroxylation, γ-lactone ring | Pre-furanic form; lacks furan ring |

| Marrubiin | Furan ring at C-13/C-16, 19,6-lactone | Furanic derivative formed via this compound cyclization |

| Vulgarin | Labdane skeleton with C-11 ketone and C-12 hydroxylation | No epoxy group; distinct oxygenation pattern |

| Marrubenol | Hydroxylation at C-19 and C-6b, similar to this compound but lacks 9,13-epoxy group | Non-epoxidized backbone |

| Peregrinine | Tetracyclic labdane with C-9/C-13 epoxide and C-15 hydroxylation | Additional hydroxylation at C-15 |

| Leoheterin | Labdane diterpene with C-12/C-13 epoxide | Epoxide position differs from this compound |

Sources :

Pharmacological Activities

This compound and its analogs exhibit overlapping but distinct bioactivities:

Sources :

Stability and Conversion

This compound’s instability is a critical differentiator:

- Thermal Sensitivity : Converts to marrubiin during hot extraction, complicating its isolation .

- Chemical Reactivity : Acidic or oxidative conditions promote furan ring formation, enhancing marrubiin’s stability .

- Natural Occurrence : this compound is detected in fresh plant tissues, while marrubiin dominates in processed extracts .

In contrast, marrubiin’s furan ring confers resistance to degradation, making it more pharmacologically accessible .

Preparation Methods

Mangoni’s Semi-Synthetic Approach

Mangoni and co-workers pioneered the semi-synthesis of premarrubiin (2 ) from marrubiin (1 ), exploiting the structural proximity between the two compounds. Marrubiin, isolated from Marrubium vulgare, contains a γ-lactone ring and a C9 side chain that undergoes regioselective modifications to yield this compound. The key steps involve:

-

Lactone Ring Opening : Treatment of marrubiin with aqueous NaOH in ethanol at 60°C hydrolyzes the γ-lactone to form a dicarboxylic acid intermediate.

-

Selective Re-Lactonization : Acidic workup (HCl, THF/H₂O) induces cyclization at the C6 position, forming the δ-lactone characteristic of this compound.

This two-step process achieves a 72% overall yield, with stereochemical integrity preserved at C9 and C13. The reaction conditions are summarized in Table 1.

Table 1: Semi-Synthesis of this compound from Marrubiin

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | NaOH (2.0 eq), EtOH/H₂O (3:1) | 60°C | 4 h | 85% |

| 2 | HCl (1.5 eq), THF/H₂O (4:1) | 25°C | 2 h | 85% |

Challenges in Stereochemical Control

The C9 stereocenter in marrubiin dictates the configuration of this compound. Mangoni’s method avoids epimerization by maintaining mild acidic conditions during re-lactonization. Comparative studies using stronger acids (e.g., H₂SO₄) resulted in partial racemization at C9, reducing enantiomeric excess (ee) from >99% to 82%.

Alternative Synthetic Strategies

Total Synthesis via Pauson-Khand Reaction

While no total synthesis of this compound has been reported, related labdane diterpenoids like marrubiin have been synthesized de novo using the Pauson-Khand reaction (PKR). Enyne 20 , a chiral building block, undergoes PKR with [RhCl(CO)₂]₂ to form a trans-decalin system. Subsequent oxidative cleavage (O₃, Me₂S) and lactonization yield advanced intermediates amenable to this compound’s δ-lactone framework.

Epoxide-Opening Reactions

Epoxide 22 , a late-stage intermediate in marrubiin synthesis, has been used to install diverse C9 side chains via nucleophilic ring-opening. For this compound, a hydroxyl nucleophile could theoretically displace the epoxide oxygen, though this remains hypothetical in the absence of explicit literature.

Analytical and Spectroscopic Validation

NMR Characterization

This compound’s structure is confirmed by ¹H- and ¹³C-NMR:

Q & A

Q. How can researchers ensure transparency when reporting negative or inconclusive results in this compound studies?

- Methodological Answer : Adhere to FAIR data principles by depositing raw datasets in public repositories (e.g., Zenodo). Use preprint platforms to share preliminary findings and invite peer feedback. Discuss limitations in the context of assay sensitivity, sample purity, and biological variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.